Tetrahydroquinolines are a class of heterocyclic organic compounds characterized by a partially saturated quinoline ring system. These compounds play a significant role in organic synthesis as versatile intermediates and building blocks for a variety of biologically active compounds. [] THQs are found in numerous natural products and exhibit a diverse range of pharmacological activities. []
5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound classified as a tetrahydroquinoline derivative. This compound features a bromine atom at the 5th position and a methoxy group at the 7th position within its molecular structure. Tetrahydroquinolines are known for their diverse biological activities and potential therapeutic applications, making them significant in medicinal chemistry and drug development. The compound's unique structure allows it to interact with various biological systems, which is of interest for further research into its pharmacological properties.
The synthesis of 5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydroquinoline. Common methods include:
The choice of reaction conditions, including temperature and solvent type, significantly affects the yield and purity of the final product. For larger-scale syntheses, continuous flow reactors may be employed to optimize reaction parameters.
The molecular formula of 5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is C_10H_12BrN_O. The compound exhibits a bicyclic structure characteristic of tetrahydroquinolines. The presence of the bromine atom and methoxy group introduces specific electronic and steric properties that influence its reactivity and biological interactions.
Key structural data include:
5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with biological targets such as enzymes and receptors. Its structural features allow it to modulate biological pathways potentially linked to neuroprotection and anti-inflammatory effects. The specific pathways remain under investigation but suggest involvement in neurotransmitter modulation and cellular signaling processes .
5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is typically characterized by:
Relevant chemical properties include:
5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
The compound "5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline" follows systematic IUPAC naming conventions based on its bicyclic heterocyclic core. The parent structure, 1,2,3,4-tetrahydroquinoline, consists of a benzene ring fused to a piperidine ring, where nitrogen occupies position 1. Numerical positioning prioritizes the heteroatom (N), with subsequent numbering directing ortho to nitrogen as C2/C3, meta as C4, and para as C5–C8. The substituents are denoted as prefixes: "5-bromo" indicates a bromine atom at C5, and "7-methoxy" specifies a methoxy group (–OCH₃) at C7. This numbering reflects the relative orientation of substituents (C5 and C7 are meta to each other) [2] [8].
Alternative naming for regioisomers highlights the sensitivity of chemical identity to substituent placement. For example:
Table 1: Systematic Nomenclature of Related Tetrahydroquinoline Derivatives
Compound | Systematic Name | Reference |
---|---|---|
Keyword Compound | 5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline | [2] |
Regioisomer | 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline | [6] |
Core Structure | 1,2,3,4-Tetrahydroquinoline | [5] |
Isoquinoline Analog | 5-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | [8] |
Systematic identifiers include:
COC1=CC2=C(CCCN2)C(=C1)Br
[2] NCNAMHKERCRSAD-UHFFFAOYSA-N
[2] C₁₀H₁₂BrNO
(MW: 242.11 g/mol) [2] [6] While direct X-ray crystallography data for 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline is unavailable in the searched literature, its geometry can be extrapolated from studies on analogous tetrahydroquinoline (THQ) frameworks. The THQ core adopts a half-chair conformation in the saturated piperidine ring, with the nitrogen atom typically pyramidalized. The benzene ring remains planar, and substituents influence ring puckering and torsion angles [5] [7].
Density Functional Theory (DFT) calculations predict key geometric parameters:
Table 2: Key Predicted Geometric Parameters (DFT Calculations)
Parameter | Value | Location | Influence on Structure |
---|---|---|---|
C–Br Bond Length | 1.90 Å | C5 position | Increased vs. C–C bonds (1.48 Å) |
C–O Bond Length | 1.36 Å | C7 position | Shorter than C–C bonds |
C5–C6–C7 Angle | 118° | Benzene ring | Reduced from ideal 120° due to sterics |
N1-C2-C3 Angle | 112° | Piperidine ring | Reflects sp³ hybridization at C2/C3 |
O–C7–C6–C5 Dihedral | 5°–10° | Methoxy group relative plane | Minimizes Br···O steric repulsion |
Conformational stability is enhanced by hyperconjugation between the methoxy oxygen lone pairs and the aromatic π-system, which slightly elongates adjacent C–C bonds [7].
The meta-relationship between bromine (C5) and methoxy (C7) groups creates a unique electronic interplay. Bromine acts as a moderate σ-withdrawing group via inductive effects (-I), while its polarizability permits weak π-donation (+R) at higher energies. Conversely, the methoxy group is a strong π-donor (+R), elevating electron density at ortho/para positions relative to C7. This combination results in:
Table 3: Electronic Effects of Substituents
Substituent | Inductive Effect | Resonance Effect | Net Effect on Benzene Ring | Chemical Shift Influence (¹H NMR)* |
---|---|---|---|---|
Br (C5) | -I (moderate) | +R (weak) | Electron-withdrawing at C5/C7 | Deshields H6 (~7.1 ppm) |
OCH₃ (C7) | -I (weak) | +R (strong) | Electron-donating at C6/C8 | Shields H8 (~6.5 ppm) |
Combined | — | — | Polarization along C5–C6–C7 axis | Distinct H6/H8 chemical shifts |
* *Predicted shifts based on analog [9]
Positioning governs reactivity:
This electronic profile makes 5-bromo-7-methoxy-THQ a versatile intermediate for synthesizing complex quinoline-based pharmaceuticals and materials [5] [7].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: